4-({[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}amino)-5-methyl-4H-1,2,4-triazol-3-yl hydrosulfide
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Overview
Description
4-({[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}amino)-5-methyl-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}amino)-5-methyl-4H-1,2,4-triazol-3-yl hydrosulfide typically involves multicomponent reactions (MCRs). These reactions are advantageous as they are high-yielding, operationally friendly, and time- and cost-effective . One common synthetic route involves the reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols in propan-2-ol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multicomponent reactions on a larger scale. The use of continuous flow reactors and other advanced techniques may be employed to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-({[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}amino)-5-methyl-4H-1,2,4-triazol-3-yl hydrosulfide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines and thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve solvents like ethanol, methanol, and dichloromethane, with temperatures ranging from room temperature to reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce amines and thiols.
Scientific Research Applications
4-({[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}amino)-5-methyl-4H-1,2,4-triazol-3-yl hydrosulfide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound exhibits potential antiviral, antimicrobial, and anticancer activities.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-({[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}amino)-5-methyl-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with various molecular targets and pathways. The indole and triazole rings allow it to bind to specific enzymes and receptors, modulating their activity. This binding can lead to the inhibition of certain enzymes, activation of signaling pathways, and modulation of gene expression, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde: A precursor in the synthesis of the target compound.
4-fluorobenzyl bromide: Another related compound used in similar synthetic routes.
Uniqueness
What sets 4-({[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}amino)-5-methyl-4H-1,2,4-triazol-3-yl hydrosulfide apart is its unique combination of the indole and triazole rings, which confer a broad spectrum of biological activities
Properties
Molecular Formula |
C19H16FN5S |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
4-[(E)-[1-[(4-fluorophenyl)methyl]indol-3-yl]methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H16FN5S/c1-13-22-23-19(26)25(13)21-10-15-12-24(18-5-3-2-4-17(15)18)11-14-6-8-16(20)9-7-14/h2-10,12H,11H2,1H3,(H,23,26)/b21-10+ |
InChI Key |
HAMNXMSPNHBLRS-UFFVCSGVSA-N |
Isomeric SMILES |
CC1=NNC(=S)N1/N=C/C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F |
Canonical SMILES |
CC1=NNC(=S)N1N=CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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